molecular formula C17H23NO3 B13428602 (3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 2220998-55-8

(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Cat. No.: B13428602
CAS No.: 2220998-55-8
M. Wt: 289.4 g/mol
InChI Key: HKXSWCIZVQFEQQ-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzo[a]quinolizin-2-one class, characterized by a hexahydrobenzoquinolizine backbone with a ketone group at position 2. Key structural features include:

  • Stereochemistry: (3S,11bS) configuration, critical for chiral interactions with biological targets.
  • Substituents: A 2-methylpropyl (isobutyl) group at position 3 and hydroxyl groups at positions 9 and 10.
  • Molecular Formula: C₁₉H₂₇NO₃ (inferred from for a methoxy analog; hydroxyl groups replace methoxy in this compound).
  • Physicochemical Properties: Polar hydroxyl groups enhance solubility in aqueous environments compared to methoxy analogs .

Properties

CAS No.

2220998-55-8

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C17H23NO3/c1-10(2)5-12-9-18-4-3-11-6-16(20)17(21)7-13(11)14(18)8-15(12)19/h6-7,10,12,14,20-21H,3-5,8-9H2,1-2H3/t12-,14-/m0/s1

InChI Key

HKXSWCIZVQFEQQ-JSGCOSHPSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)O)O

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)O)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Core Assembly

  • The benzo[a]quinolizine skeleton is often assembled via condensation reactions between isoquinoline derivatives and appropriate alkylating agents.
  • For example, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride can be condensed with a purified key intermediate such as 3-dimethylaminomethyl-5-methyl-2-hexanone under catalytic conditions in aqueous media to form tetrabenazine-like intermediates.
  • This step is crucial for establishing the core framework and the stereochemistry at the 3-position.

Introduction of the 3-(2-Methylpropyl) Side Chain

  • The 3-(2-methylpropyl) substituent is typically introduced via alkylation or reductive amination steps using isobutyl-containing reagents.
  • Optimization of this step involves controlling reaction conditions to favor the desired stereochemistry (3S,11bS).

Conversion of Methoxy Groups to Dihydroxy Groups

  • The 9,10-dihydroxy substitution pattern is generally achieved by demethylation of 9,10-dimethoxy precursors.
  • Common demethylation methods include treatment with boron tribromide (BBr3) or other Lewis acids under controlled conditions to yield the dihydroxy derivative without degrading the core structure.
  • Careful control of temperature and reaction time is essential to prevent overreaction or decomposition.

Purification and Enantiomeric Resolution

  • The crude product is purified by recrystallization or chromatographic methods to achieve high purity (>99.5% HPLC purity reported).
  • Enantiomeric resolution can be achieved via chiral chromatography or by formation of diastereomeric salts, allowing isolation of the (3S,11bS) enantiomer specifically.
  • Optical rotation and X-ray crystallography confirm stereochemical purity and absolute configuration.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Outcome Notes
1 Condensation 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl + 3-dimethylaminomethyl-5-methyl-2-hexanone, catalyst, water Formation of tetrabenazine intermediate Establishes core and side chain
2 Alkylation/Reductive amination Isobutyl derivatives, base, solvent Introduction of 3-(2-methylpropyl) group Stereochemical control critical
3 Demethylation Boron tribromide (BBr3), low temperature Conversion of 9,10-dimethoxy to dihydroxy Sensitive step; controls dihydroxy formation
4 Purification & Resolution Recrystallization, chiral chromatography Pure (3S,11bS) dihydroxy derivative Ensures enantiomeric and chemical purity

Key Research Findings and Process Optimizations

  • A patented process highlights the use of simple chemical raw materials and water as a solvent to optimize yield and purity, avoiding complex equipment and harsh conditions.
  • The demethylation step to introduce dihydroxy groups is critical and requires precise control to avoid side reactions, as excessive demethylation or harsh conditions can degrade the molecule.
  • Enantiomeric purity significantly influences biological activity; thus, resolution techniques are integral to the preparation process.
  • Visible light photoredox catalysis has been explored as an innovative approach to cyclization steps in related compounds, potentially applicable to benzo[a]quinolizine derivatives.
  • Synthetic analogs and derivatives have been studied for their biological activities, including multidrug resistance modulation in cancer cells, underscoring the importance of precise structural preparation.

Chemical Reactions Analysis

Functional Group Reactivity

The hydroxyl groups at positions 9 and 10 drive most chemical modifications:

Esterification

  • Reacts with acyl chlorides (e.g., acetyl chloride) to form diesters, enhancing lipophilicity for pharmaceutical formulations .

  • Example:

    Compound+AcClEt3N, DMAP9,10-diacetyl derivative(Yield: 85%)[5]\text{Compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{9,10-diacetyl derivative} \quad (\text{Yield: 85\%})[5]

Oxidation

  • Hydroxyl groups are oxidized to quinones using DDQ or MnO₂, altering electronic properties .

  • Potential side reaction: Over-oxidation of the lactam ring under harsh conditions .

Salt Formation

  • Forms stable salts with dicarboxylic acids (e.g., 2-hydroxybutanedioic acid) via proton transfer:

    Compound+HOOCCH(OH)CH2COOHDihydrocitrate salt[1]\text{Compound} + \text{HOOCCH(OH)CH}_2\text{COOH} \rightarrow \text{Dihydrocitrate salt} \quad[1]

Stability and Degradation Pathways

Stability studies under stress conditions reveal:

Condition Degradation Pathway Major Products Half-Life
Acidic (pH 1.2) Hydrolysis of lactam ringOpen-chain amine-carboxylic acid derivative12 hours
Alkaline (pH 10) Oxidation of hydroxyl groupsQuinone derivatives4 hours
UV Light Radical-mediated dimerizationC9–C10 coupled dimer48 hours
  • Degradation is minimized in pH 6–8 buffers, supporting its use in controlled-release formulations .

Deuterium Substitution Reactions

Deuteration at methoxy groups enhances metabolic stability:

  • Isotope exchange : Reacts with D₂O under acidic conditions to replace methoxy hydrogens with deuterium .

  • Synthetic deuteration : Uses CD₃I in presence of Ag₂O to generate trideuteriomethoxy derivatives .

    Compound+CD3IAg2O9,10-bis(trideuteriomethoxy) analog[6]\text{Compound} + \text{CD}_3\text{I} \xrightarrow{\text{Ag}_2\text{O}} \text{9,10-bis(trideuteriomethoxy) analog} \quad[6]

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Difference
Tetrabenazine Methoxy groupsLess prone to oxidation; requires harsher demethylation
Deutetrabenazine Deuterated methoxy groupsSlower metabolic oxidation due to kinetic isotope effect

Scientific Research Applications

(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents (Positions) Stereochemistry Molecular Weight Key Functional Groups CAS No. Source
Target Compound 9,10-dihydroxy; 3-isobutyl (3S,11bS) ~317.42 (estimated) Hydroxyl, ketone N/A N/A
(3S,11bS)-3-Isobutyl-9,10-dimethoxy analog 9,10-methoxy; 3-isobutyl (3S,11bS) 317.423 Methoxy, ketone 1026016-84-1
9,10-Dimethoxy-3-isobutyl-2-ol analog 9,10-methoxy; 3-isobutyl; 2-hydroxy (3R,11bR) 317.423 Methoxy, hydroxyl 16675-71-1
(2R,3R,11bS)-Dihydrotetrabenazine derivative 9,10-methoxy; 3-isobutyl; 2-hydroxy (2R,3R,11bS) 317.423 Methoxy, hydroxyl N/A
3-(But-3-en-1-yl)-9,10-dimethoxy analog 9,10-methoxy; 3-allyl (3S,11bS) 317.423 (estimated) Methoxy, alkene 67455-69-0
(2R,3R,11bS)-Ethyl-substituted analog 9,10-methoxy; 3-ethyl; additional substituents (2R,3R,11bS) 478.630 Methoxy, ethyl N/A

Key Differences and Implications

Substituent Effects: Hydroxyl vs. Methoxy groups, however, improve lipophilicity, aiding blood-brain barrier penetration . Alkyl Chain Variations: The 3-isobutyl group in the target compound contributes to steric bulk and lipophilicity. Substitution with smaller chains (e.g., ethyl) or unsaturated groups (e.g., butenyl) may alter binding pocket compatibility .

Stereochemical Considerations: The (3S,11bS) configuration distinguishes the target from diastereomers like (3R,11bR) or (2R,3R,11bS) derivatives. For example, dihydrotetrabenazine analogs with (2R,3R,11bS) stereochemistry are known for vesicular monoamine transporter 2 (VMAT2) inhibition, suggesting stereochemistry-dependent pharmacological profiles .

Receptor Binding: Methoxy analogs like dihydrotetrabenazine derivatives exhibit neuropharmacological activity, while hydroxylated versions may prioritize antioxidant or pro-oxidant effects .

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl groups likely increase aqueous solubility (~2–3 mg/mL estimated) compared to methoxy analogs (<1 mg/mL) .
  • Metabolic Stability : Hydroxyl groups may render the compound more susceptible to glucuronidation or sulfation, reducing bioavailability compared to methoxy derivatives .

Biological Activity

(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is a compound that has garnered attention due to its potential therapeutic applications. It is structurally related to tetrabenazine, a drug used for treating hyperkinetic movement disorders. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a hexahydrobenzoquinolizin moiety. Its molecular formula is C23H33NOC_{23}H_{33}NO with a molecular weight of 451.5 g/mol . The specific stereochemistry at the 3 and 11b positions contributes to its biological activity.

PropertyValue
Molecular FormulaC23H33NO
Molecular Weight451.5 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

The biological activity of (3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is primarily linked to its interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 plays a crucial role in the packaging of monoamines into vesicles within neurons. Inhibition of VMAT2 can lead to increased levels of neurotransmitters such as dopamine in the synaptic cleft, which is beneficial in conditions like Huntington's disease and tardive dyskinesia .

Table 2: Biological Targets

TargetEffectReference
VMAT2Inhibition
DopamineIncreased synaptic levels

Case Studies

  • Huntington's Disease : A study demonstrated that compounds similar to (3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one showed promise in reducing chorea and improving motor function in animal models of Huntington's disease .
  • Tardive Dyskinesia : Another case study highlighted the efficacy of this compound in managing tardive dyskinesia symptoms by modulating dopamine levels through VMAT2 inhibition .

Clinical Implications

The potential for (3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one to treat movement disorders positions it as a candidate for further clinical trials. Its selectivity for VMAT2 over other transporters suggests a favorable safety profile compared to traditional treatments like tetrabenazine.

Q & A

Basic Research Questions

Q. What are the primary considerations when designing the first synthetic route for this compound?

  • Methodological Answer : Begin with retrosynthetic analysis of structurally similar benzoquinolizine derivatives, prioritizing stereochemical control at the 3S and 11bS positions. Use protecting groups (e.g., methoxy for dihydroxy moieties) to prevent side reactions during key steps like cyclization or alkylation. Employ palladium-catalyzed cross-couplings or enantioselective organocatalysis, as validated in analogous systems . Monitor reaction progress via TLC and confirm intermediate structures using ¹H NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine ¹H/¹³C NMR for skeletal and stereochemical analysis, HRMS for molecular weight confirmation, and IR spectroscopy for functional group identification. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to verify enantiomeric purity (>99% ee). Cross-validate with melting point consistency (±2°C range) .

Q. How to optimize chromatographic purification for this labile compound?

  • Methodological Answer : Use flash chromatography with a 1:6.5 ethyl acetate/hexane gradient to balance polarity and resolution. For oxygen-sensitive intermediates, degrade solvents with inert gas and add 0.1% triethylamine to suppress acid-catalyzed decomposition. Collect fractions under reduced light to prevent photodegradation .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental NMR data for stereoisomers?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model diastereomers and compare theoretical vs. experimental chemical shifts using DP4 probability analysis. If discrepancies persist, conduct variable-temperature NMR (VT-NMR) to detect conformational dynamics or obtain X-ray crystallography data for definitive structural assignment .

Q. What experimental design principles apply to long-term stability studies under environmental conditions?

  • Methodological Answer : Follow Project INCHEMBIOL’s framework: (1) Assess hydrolytic stability via pH-varied buffers (pH 2–12) at 25–60°C; (2) Use OECD 308 guidelines to study biodegradation in soil/water systems; (3) Employ LC-HRMS to track transformation products over 6–12 months. Include abiotic controls (e.g., autoclaved samples) to distinguish microbial vs. chemical degradation .

Q. How to address low yields in the final cyclization step of the synthesis?

  • Methodological Answer : Screen Lewis acid catalysts (e.g., BF₃·Et₂O, ZnCl₂) to stabilize transition states. Optimize solvent polarity (e.g., dichloroethane vs. THF) to favor intramolecular cyclization over polymerization. Use high-dilution conditions (0.01 M) and syringe-pump addition over 12+ hours to minimize intermolecular side reactions .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

  • Methodological Answer : (1) Conduct competitive binding assays with radiolabeled analogs (e.g., ³H-ligands) to determine IC₅₀ values; (2) Use CRISPR-engineered cell lines to knockout putative targets and assess functional changes; (3) Perform molecular docking (AutoDock Vina) followed by alanine-scanning mutagenesis of receptor binding sites .

Data Analysis & Theoretical Frameworks

Q. How to reconcile contradictory bioactivity data across cell-based vs. in vivo models?

  • Methodological Answer : Apply Hill slope analysis to dose-response curves to identify cooperative binding effects. Use pharmacokinetic modeling (e.g., Compartmental PK/PD in Phoenix WinNonlin) to account for metabolic clearance differences. Validate with ex vivo tissue distribution studies using LC-MS/MS quantification .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Align SAR exploration with Koopmans’ theorem for frontier molecular orbital analysis (HOMO/LUMO energies) and Hammett substituent constants (σ) to predict electronic effects. Validate using QSPR models trained on logP, polar surface area, and molecular docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.